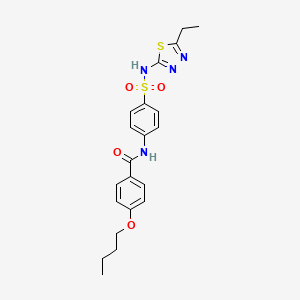

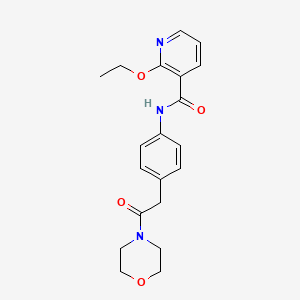

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor signaling pathway and plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK has been shown to be an effective strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide, also known as 2-ETHOXY-N-{4-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]PHENYL}PYRIDINE-3-CARBOXAMIDE:

Pharmaceutical Development

This compound has shown potential in the development of new pharmaceuticals due to its unique chemical structure. It can be used as a scaffold for designing drugs targeting various diseases, including cancer, due to its ability to interact with specific biological targets. Its morpholine moiety is particularly useful in enhancing the solubility and bioavailability of drug candidates .

Anticancer Research

Research has indicated that derivatives of this compound exhibit significant anticancer activity. The presence of the nicotinamide moiety allows it to interfere with cancer cell metabolism and proliferation. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Applications

The compound has demonstrated antimicrobial properties, making it useful in the development of new antibiotics. Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various pathogens. This makes it a valuable compound in the fight against antibiotic-resistant bacteria .

Neuroprotective Agents

Due to its ability to cross the blood-brain barrier, this compound is being studied for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and inflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies due to its ability to bind to specific enzymes and inhibit their activity. This is particularly useful in studying metabolic pathways and developing enzyme inhibitors as therapeutic agents. Its structure allows for the modification of various functional groups to enhance its inhibitory activity .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups can undergo various chemical reactions, making it a versatile building block for synthesizing new compounds with potential biological activity .

Material Science

The compound’s unique properties make it useful in material science, particularly in the development of new polymers and nanomaterials. Its ability to form stable complexes with metals and other compounds allows for the creation of materials with enhanced mechanical and thermal properties .

Biological Imaging

Research has explored the use of this compound in biological imaging due to its fluorescent properties. It can be used as a fluorescent probe to label and visualize specific biomolecules in cells and tissues, aiding in the study of cellular processes and disease mechanisms .

These applications highlight the versatility and potential of 2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!

Synthesis, characterization, X-ray diffraction studies and biological evaluation Catalytic protodeboronation of pinacol boronic esters

properties

IUPAC Name |

2-ethoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-2-27-20-17(4-3-9-21-20)19(25)22-16-7-5-15(6-8-16)14-18(24)23-10-12-26-13-11-23/h3-9H,2,10-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRCJCJIIGFOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2847070.png)

![2-[(2-chlorobenzyl)thio]-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2847072.png)

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)

![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847084.png)